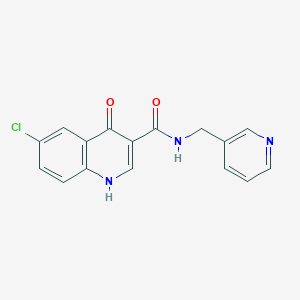

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Description

6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a chlorine substituent at position 6, a hydroxyl group at position 4, and a pyridin-3-ylmethyl amide side chain at position 2. Its molecular formula is C₁₇H₁₃ClN₃O₂ (calculated based on structural analogs), with a molecular weight of approximately 350.76 g/mol. The compound’s structure combines a planar quinoline core with polar functional groups, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJHCFYPEPKFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed to introduce various substituents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for the development of new chemical entities.

Biology: In biological research, 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to known bioactive compounds suggests that it may exhibit pharmacological activity, making it a candidate for further drug discovery and development.

Industry: In industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide with structurally or functionally related compounds, emphasizing substituent effects, pharmacological profiles, and mechanistic insights.

Structural and Functional Analysis

Substituent Position and Bioactivity Chlorine Position: Chlorine at position 6 (as in the target compound) is associated with inverse agonism at CB2 receptors in adamantyl-substituted analogs (e.g., compound 52) . However, in cinnoline derivatives (e.g., 6-chloro-4-hydroxy-N-(3-pyridyl)-cinnoline-3-carboxamide), the same substituent may confer distinct immunomodulatory effects due to scaffold differences . Hydroxyl vs. Amino Groups: The 4-hydroxy group in the target compound contrasts with 4-(phenylamino) or 4-oxo substituents in other analogs. For example, 4h (4-(2-ethylphenylamino)) exhibits potent H+/K+-ATPase inhibition, suggesting that electron-donating groups at position 4 enhance interaction with proton pumps . Hydroxy groups may similarly modulate acidity and hydrogen-bonding capacity.

Core Scaffold Differences Quinoline vs. Quinoline derivatives are more commonly reported for antimicrobial or receptor modulation, while cinnolines are explored for immunomodulation .

Side Chain Modifications Pyridine-Based Side Chains: The N-(pyridin-3-ylmethyl) group in the target compound may enhance solubility or π-π stacking interactions compared to alkyl or adamantyl side chains (e.g., compound 52) . Pyridine-rich analogs (e.g., 6-chloro-2-(3-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide) suggest that multiple pyridine moieties could improve binding to targets with aromatic pockets .

Receptor Modulation: The inverse agonism of 52 at CB2 receptors highlights the impact of bulky substituents (e.g., adamantyl) on receptor conformation, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Biological Activity

6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its structure includes a chloro group at the 6-position, a hydroxy group at the 4-position, and a carboxamide group at the 3-position, further substituted with a pyridin-3-ylmethyl group. The molecular formula is , with a molecular weight of approximately 285.71 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, specifically targeting PI3Kα, which is crucial for cell growth and proliferation . This inhibition can lead to reduced tumor development by inducing apoptosis and cell cycle arrest in cancer cells.

Biological Activities

This compound exhibits several pharmacological activities:

-

Anticancer Activity :

- Demonstrated antiproliferative effects against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.

- Inhibits tyrosine kinases involved in cancer progression .

-

Antimicrobial Properties :

- Exhibits activity against various bacterial strains, making it a candidate for antimicrobial drug development .

-

Antiviral Activity :

- Preliminary studies suggest potential antiviral properties, although more research is needed to confirm these effects .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of this compound:

Table 1: Summary of Biological Activities

| Activity | Effect | Cell Lines/Organisms Tested | Reference |

|---|---|---|---|

| Anticancer | Antiproliferative | Caco-2, HCT-116 | |

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains | |

| Antiviral | Potential inhibition of viral replication | Preliminary studies |

Synthesis and Structural Comparison

The synthesis of this compound involves a condensation reaction between 6-chloro-4-hydroxyquinoline-3-carboxylic acid and pyridin-3-amine, typically facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents like dichloromethane .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide | Similar quinoline core with pyridine substitution | Different pyridine position may affect biological activity |

| 6-Chloro-N-(pyridin-2-yl)quinoline-3-carboxamide | Contains pyridine at another position | Variations in activity due to structural differences |

| 2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamide | Benzamide base structure | Lacks quinoline core; different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.